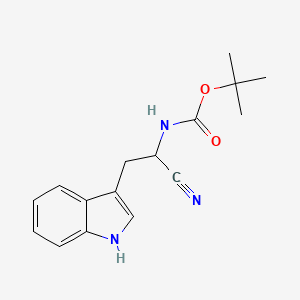

Boc-(S)-2-amino-3-(3-indolyl)propionitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHHXZGOLWLBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neutralization and Coupling:after Deprotection, the Resulting Ammonium Salt is Neutralized with a Non Nucleophilic Base, Such As Diisopropylethylamine Dipea . the Liberated Free Amine then Acts As a Nucleophile, Attacking the Activated Carboxylic Acid of the Incoming Boc Protected Amino Acid to Form a New Peptide Amide Bond. This Activation is Achieved Using a Variety of Coupling Reagents.peptide.com

Reactivity of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic substitution. Its reactivity can be modulated by substituents and the choice of protecting groups on the indole nitrogen.

Electrophilic Aromatic Substitution Patterns

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position semanticscholar.org. However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack occurs at other positions of the indole ring. The C2 position is a common site for functionalization, such as arylation, which can be achieved using photoredox catalysis with aryldiazonium salts under mild, metal-free conditions acs.org. Functionalization at the C7 position has also been demonstrated through methods like iridium-catalyzed borylation nih.gov. The presence of the Boc protecting group on the α-amino group helps to modulate the reactivity and prevent unwanted side reactions during these transformations.

N-Derivatization and Protection of the Indole Nitrogen

The nitrogen atom of the indole ring (N-in) can be derivatized to modify the compound's properties or to protect it during synthesis. A common strategy is the introduction of a second Boc group onto the indole nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like 4-dimethylaminopyridine (DMAP) rsc.org. This N-in-Boc protection is advantageous as it deactivates the indole ring towards electrophiles, preventing side reactions such as alkylation during the acid-mediated deprotection of the α-amino Boc group ug.edu.pl.

Other derivatizations include the reaction of the indole nitrogen with malondialdehyde under acidic conditions, which can be used for reversible tagging of tryptophan-containing molecules nih.gov. Alkylation of the indole nitrogen is also a feasible transformation to generate further analogues nih.gov.

Oxidation and Reduction Pathways of the Indole Core

The electron-rich indole core is susceptible to oxidation. Cytochrome P450 enzymes, for example, can oxidize indole to various products, including indoxyl (3-hydroxyindole), oxindole, and isatin nih.gov. Chemical oxidation can lead to a similar range of products depending on the oxidant used.

Conversely, the reduction of the indole ring is also possible, though it often requires more stringent conditions. Catalytic hydrogenation over a palladium catalyst can sometimes lead to partial destruction or reduction of the indole nucleus, a factor that must be considered during synthetic planning google.com.

Boc-Deprotection and Post-Synthetic Manipulations

The removal of the Boc protecting group is a critical step that unmasks the primary amine, enabling a host of subsequent transformations.

The Boc group is characteristically acid-labile and is typically cleaved under anhydrous acidic conditions organic-chemistry.org. The most common reagents for this purpose are trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent such as dioxane ug.edu.pl. The cleavage proceeds through the formation of a stable tert-butyl cation, which releases isobutylene (B52900) and carbon dioxide . A newer, mild method for Boc deprotection involves using oxalyl chloride in methanol at room temperature uky.edursc.org.

A potential side reaction during acid-mediated deprotection is the alkylation of the electron-rich indole ring by the liberated tert-butyl cation. This can be mitigated by using "scavengers" like anisole or thiols, or by pre-emptively protecting the indole nitrogen with an acid-stable group ug.edu.plorganic-chemistry.org. Protecting the indole nitrogen with a second Boc group can also prevent this side reaction .

Once deprotected, the resulting (S)-2-amino-3-(3-indolyl)propionitrile is a versatile intermediate. The primary amine can be used in the synthesis of dipeptides, polypeptides, and proteins, or as a handle for the attachment of other molecular fragments to create complex bioactive molecules google.comgoogle.com.

| Reagent(s) | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 20-50% TFA, Room Temp, 1-2 h | reddit.com |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | 1-4 M HCl, Room Temp | |

| Oxalyl Chloride | Methanol (MeOH) | Room Temp, 1-4 h | uky.edursc.org |

Acid-Mediated Boc Cleavage and Scavenger Applications

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic and peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. The acid-mediated cleavage of the Boc group from a molecule like this compound proceeds through a specific mechanistic pathway that generates reactive intermediates, necessitating the use of scavengers to prevent unwanted side reactions.

The deprotection is typically initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The kinetics of this cleavage have been shown to exhibit a second-order dependence on the concentration of HCl, suggesting a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair derived from the protonated carbamate biosynth.com.

A primary concern during the acidolytic removal of the Boc group is the generation of the highly reactive tert-butyl cation. This electrophilic species can subsequently alkylate nucleophilic residues within the molecule, with the indole ring of tryptophan being particularly susceptible to this side reaction peptide.com. In the context of this compound, the indole nucleus can be alkylated by the tert-butyl cation, leading to undesired byproducts.

Furthermore, studies have shown that in the presence of trifluoroacetic acid, the tert-butyl cation can react with the acid to form tert-butyl trifluoroacetate. This ester is also a potent alkylating agent that can modify tryptophan and methionine residues ub.edu.

To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the sensitive amino acid residues, effectively trapping them and preventing their deleterious effects . The choice of scavenger is critical and depends on the specific amino acids present in the peptide or molecule.

Common Scavengers Used in Boc Deprotection:

| Scavenger | Function and Application |

| Anisole | A widely used scavenger that prevents the alkylation of tryptophan by tert-butyl and benzyl cations peptide.com. |

| Thiophenol | Competes with trifluoroacetic acid in reacting with tert-butyl cations and helps in the removal of tert-butyl trifluoroacetate ub.edu. |

| Dimethyl Sulfide (DMS) | Used in combination with other scavengers to prevent the alkylation of methionine and cysteine residues peptide.com. |

| p-Cresol | An effective scavenger for acyl ions and other carbocations generated during cleavage nih.gov. |

| p-Methoxyphenol | A potent scavenger demonstrated to be as effective as p-cresol in solid-phase peptide synthesis nih.gov. |

| Triethylsilane (TES) | A carbocation scavenger often used in TFA-mediated cleavage cocktails iris-biotech.de. |

| 1,2-Ethanedithiol (EDT) | Particularly useful when deprotecting peptides containing tryptophan, as it can minimize the formation of dimers and other side products peptide.comiris-biotech.de. |

It is important to note that some scavengers can have detrimental effects. For instance, thioanisole, while a scavenger, can produce cation adducts that may alkylate the nitrogen of the indole ring of tryptophan and should be avoided in such cases peptide.com. The careful selection of a scavenger or a scavenger cocktail is therefore essential for the successful deprotection of Boc-protected tryptophan derivatives like this compound, ensuring the integrity of the target molecule.

Compatibility with Diverse Functional Groups

The utility of a protected amino acid in multistep synthesis is largely determined by the orthogonality of its protecting groups, meaning one protecting group can be removed without affecting others. This compound, with its Boc-protected amine and the cyano-modified indole side chain, presents a unique set of compatibilities and considerations in synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

The Boc group is known for its stability under basic and nucleophilic conditions, which allows for the use of base-labile protecting groups for other functionalities in the molecule. A prime example of this orthogonality is the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS biosynth.comiris-biotech.de. The Fmoc group, used for temporary Nα-amino protection, is removed by a base (commonly piperidine), conditions under which the Boc group is completely stable organic-chemistry.org. This allows for the selective deprotection and elongation of a peptide chain.

Conversely, the Boc group is cleaved under acidic conditions (e.g., TFA), which are orthogonal to the conditions used for removing many other protecting groups. For instance, protecting groups based on benzyl (Bzl) ethers and esters are typically removed by strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis, conditions that differ from the milder acidic cleavage of the Boc group biosynth.com. Similarly, allyl-based protecting groups, such as allyloxycarbonyl (Aloc), are stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal; they are selectively cleaved using a palladium catalyst ub.edu.

The indole side chain of tryptophan itself is prone to oxidation and alkylation during synthesis peptide.com. The introduction of the cyano group at the 3-position of the indole ring in this compound can influence its reactivity. While the indole ring is generally electron-rich and susceptible to electrophilic attack, the electron-withdrawing nature of the nitrile group can modulate this reactivity.

In the context of peptide synthesis, the nitrile functionality itself is generally stable to the common reagents used for peptide coupling and Nα-deprotection. Peptide nitriles can be synthesized through the dehydration of peptide amides using reagents like phosphorus oxychloride without affecting the peptide backbone thieme-connect.de. This indicates a degree of stability of the nitrile group to certain chemical transformations.

The table below summarizes the compatibility of the Boc protecting group with other common protecting groups, highlighting the principle of orthogonality.

Compatibility of the Boc Group with Other Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Boc Group |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Orthogonal organic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis or Strong Acid (HBr/AcOH) | Orthogonal with mild acid cleavage of Boc |

| Benzyl ether/ester | Bzl | Strong Acid (e.g., HF) or Catalytic Hydrogenolysis | Orthogonal with mild acid cleavage of Boc biosynth.com |

| tert-Butyl ether/ester | tBu | Acidic (e.g., TFA) | Not Orthogonal (cleaved under similar conditions) iris-biotech.de |

| Allyloxycarbonyl | Aloc | Pd(0) Catalyst | Orthogonal ub.edu |

| Trityl | Trt | Mildly Acidic (e.g., 1% TFA) or 95% TFA | Selectively cleavable in the presence of Boc under specific conditions iris-biotech.de |

The strategic use of this compound in synthesis, therefore, relies on a careful selection of orthogonal protecting groups for other functional moieties to ensure selective deprotection and modification, ultimately leading to the desired target molecule with high purity.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the conversion of the nitrile into other valuable functional groups such as carboxylic acids, amides, and amines, or for its incorporation into heterocyclic systems.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid and ammonia or an ammonium salt. youtube.com The outcome of the reaction can be controlled by the reaction conditions, such as pH and temperature.

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. youtube.comyoutube.com The initially formed amide is then hydrolyzed under the vigorous acidic conditions to yield the corresponding carboxylic acid. For Boc-(S)-2-amino-3-(3-indolyl)propionitrile, this would result in the formation of Boc-tryptophan.

Acid-Catalyzed Hydrolysis:

Reactants: this compound, H₃O⁺ (e.g., aq. HCl), Heat

Intermediate: Boc-(S)-2-amino-3-(3-indolyl)propanamide

Final Product: Boc-(S)-2-amino-3-(3-indolyl)propanoic acid (Boc-Tryptophan)

Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. youtube.com This process initially forms the amide, which is then hydrolyzed to the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. chemistrysteps.com

Careful control of reaction conditions, such as using milder temperatures, can sometimes allow for the isolation of the amide intermediate before it undergoes complete hydrolysis. youtube.com

| Reaction Type | Conditions | Primary Product | Byproduct |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl), Heat | Carboxylic Acid (Boc-Trp-OH) | Ammonium Salt (NH₄Cl) |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Carboxylate Salt (Boc-Trp-O⁻Na⁺) | Ammonia (NH₃) |

| Controlled/Mild Hydrolysis | Milder Temperature/Conditions | Amide (Boc-Trp-NH₂) | - |

The reduction of the nitrile group to a primary amine is a highly valuable transformation for the synthesis of diamines. Several methods are available for this conversion, which are compatible with the acid-sensitive Boc protecting group. dundee.ac.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Palladium-activated Raney-nickel has been specifically reported as an effective catalyst for reducing nitriles in the presence of Boc-protected amino groups. dundee.ac.uknih.gov Other catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed. dundee.ac.uk

Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction. chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the primary amine after an aqueous workup. chemistrysteps.com However, the high reactivity of LiAlH₄ may require careful control to avoid side reactions. Milder reagents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce nitriles on their own but become effective in the presence of transition metal salts like nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂). dundee.ac.ukmdma.ch This catalytic system offers a milder and more selective alternative to LiAlH₄. mdma.ch

| Reducing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd-activated Raney-Ni | Hydrogen pressure, solvent (e.g., alcohol) | Effective for substrates with Boc groups. dundee.ac.uknih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. chemistrysteps.com |

| NaBH₄ / NiCl₂·6H₂O | Methanol, 0°C to room temperature | Milder, catalytic system with good functional group tolerance. mdma.ch |

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings. sci-rad.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (a molecule with a double or triple bond) to form a cyclic adduct. wikipedia.org The nitrile group can act as a dipolarophile.

Common 1,3-dipoles that react with nitriles include azides (to form tetrazoles) and nitrile oxides (to form oxadiazoles). uchicago.edu While the indole (B1671886) ring itself can also participate in cycloaddition reactions, the nitrile group of this compound offers a distinct reaction site. For example, a reaction with an organic azide (R-N₃) could theoretically yield a tetrazole ring, a valuable scaffold in medicinal chemistry. Similarly, reaction with a nitrone could lead to the formation of an isoxazolidine derivative. wikipedia.orgresearchgate.net The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital theory. wikipedia.org

While this represents a potential avenue for derivatization, specific examples of [3+2] cycloaddition reactions involving this compound as the dipolarophile are not extensively documented in readily available literature, suggesting a potential area for further research.

In the field of chemical biology, the nitrile group has emerged as a valuable functional handle for bioorthogonal chemistry. These reactions occur under mild, biocompatible conditions, allowing for the selective labeling and conjugation of biomolecules.

A prominent example is the Nitrile-Aminothiol Click Reaction . This strategy involves the condensation of an activated nitrile, such as a cyanopyridine, with a molecule containing a 1,2-aminothiol motif, most notably an N-terminal cysteine residue in a peptide or protein. nih.govanu.edu.au The reaction proceeds smoothly in aqueous buffer to form a stable thiazoline or thiazolidine linkage. This "click" reaction is highly selective and does not interfere with other biological functional groups, making it suitable for applications like peptide macrocyclization and protein labeling. nih.govanu.edu.au While the nitrile in this compound is not inherently activated like a cyanopyridine, its strategic incorporation into peptide sequences could enable subsequent modifications or cyclization strategies based on this principle.

Applications As a Versatile Chiral Building Block

Role in the Synthesis of Bioactive Heterocyclic Scaffolds

The indole (B1671886) moiety is a prevalent pharmacophore in numerous natural products and pharmaceutical agents, imparting a range of biological activities. springernature.com Boc-(S)-2-amino-3-(3-indolyl)propionitrile serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds, leveraging the inherent reactivity of the indole ring and the functional handles of the amino acid-derived side chain. ijnrd.orgresearchgate.netnih.govscience.govopenmedicinalchemistryjournal.com

A prominent application of tryptophan derivatives, including this compound, is in the construction of indole-fused systems, most notably through the Pictet-Spengler reaction. wikipedia.org This acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure is a cornerstone in the synthesis of tetrahydro-β-carbolines (THBCs), which form the core of many biologically active alkaloids. wikipedia.orgnih.govbeilstein-journals.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the electron-rich indole nucleus. wikipedia.org

The stereochemical outcome of the Pictet-Spengler reaction with chiral tryptophan derivatives is highly dependent on reaction conditions. Kinetically controlled conditions, such as lower temperatures, often favor the formation of the cis diastereomer. wikipedia.org The versatility of this reaction allows for the synthesis of a diverse library of β-carboline derivatives by varying the aldehyde or ketone component. nih.govresearchgate.net These resulting β-carboline scaffolds are not only significant in their own right but also serve as intermediates for the synthesis of more complex polycyclic indole alkaloids. researchgate.netanalis.com.my

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| L-tryptophan methyl ester | Formaldehyde | Pictet-Spengler Reaction | Tetrahydro-β-carboline derivative | Synthesis of stolonine C. nih.gov |

| L-tryptophan methyl ester HCl | N-acetylindole-3-carboxaldehyde | Pictet-Spengler Condensation | THβC ester | Intermediate for the synthesis of eudistomin U. nih.gov |

| Racemic tryptophan and various amino acids | I2 and TFA | One-pot sequential reaction | Norharman and substituted β-carbolines | Involves decarboxylation, deamination, Pictet-Spengler reaction, and oxidation. nih.gov |

Beyond the well-established Pictet-Spengler reaction, the chiral nature of this compound makes it an attractive starting material for a variety of other nitrogen-containing heterocyclic systems. The nitrile group can be subjected to a range of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, to facilitate the construction of different ring systems. Furthermore, the Boc-protected amine allows for selective N-alkylation or acylation, providing a handle for further synthetic elaborations.

The synthesis of complex nitrogen heterocycles is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The use of chiral building blocks like this compound ensures the enantiopurity of the final products, which is often crucial for their pharmacological activity.

Utilization in Peptide and Peptidomimetic Chemistry

The structural resemblance of this compound to the proteinogenic amino acid tryptophan makes it a valuable component in peptide and peptidomimetic chemistry. The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis, and the unique properties of the nitrile group can be exploited in the design of novel peptide analogs.

This compound can be utilized in both solid-phase and solution-phase peptide synthesis. In Boc-based SPPS, the temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more acid-labile protecting groups are used for the side chains. nih.govchempep.com The use of Boc-protected amino acids is a well-established methodology for the stepwise assembly of peptide chains on a solid support. google.comlsu.edu

In some cases, the indole nitrogen of tryptophan is also protected during synthesis to prevent side reactions. google.com For instance, a formyl group can be used for this purpose, which is later removed during the cleavage of the peptide from the resin. google.com

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. This compound can be readily coupled with other amino acids or peptide fragments in solution using standard coupling reagents. nih.gov

| Synthesis Type | Key Reagents/Steps | Application |

|---|---|---|

| Boc-based SPPS | Merrifield resin, TFA for deprotection, HF for cleavage. chempep.com | Stepwise assembly of peptide chains on a solid support. |

| Boc-based SPPS with Indole Protection | Boc-Trp(For)-OH, base-labile formyl group. google.com | Prevents side reactions at the indole nucleus. |

| Solution-Phase Synthesis | Coupling reagents (e.g., TBTU), catalytic hydrogenation for deprotection. nih.gov | Synthesis of di- and tripeptides. nih.gov |

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. A common strategy in the design of peptidomimetics is to introduce conformational constraints to lock the molecule in its bioactive conformation. mdpi.comresearchgate.netmdpi.com

This compound can serve as a precursor for conformationally constrained peptidomimetics. The nitrile functionality offers a unique handle for cyclization reactions. For instance, it can be reduced to a primary amine, which can then form a cyclic structure by reacting with a C-terminal carboxylic acid or an activated side chain of another amino acid residue. These cyclization strategies are crucial for creating rigid peptide analogs with defined secondary structures. nih.gov

Precursor in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of molecular diversity. windows.netbaranlab.org Similarly, cascade reactions, which involve a series of intramolecular transformations, can quickly build up molecular complexity from simple starting materials. researchgate.netrsc.orgnih.govnih.gov

This compound, with its multiple functional groups, is an ideal substrate for such reactions. The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they can generate peptide-like structures. beilstein-journals.orgnih.govmdpi.com In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using a bifunctional component, such as a derivative of this compound, intramolecular MCRs can lead to the formation of heterocyclic structures. beilstein-journals.org

The indole nucleus of the tryptophan side chain can also participate in cascade reactions to form complex polycyclic indole derivatives. rsc.org These reactions often involve an initial intermolecular reaction followed by a series of intramolecular cyclizations, leading to the formation of multiple rings in a single synthetic operation.

| Reaction Type | Key Features | Potential Products |

|---|---|---|

| Ugi Multicomponent Reaction | Four-component reaction involving an aldehyde, amine, carboxylic acid, and isocyanide. beilstein-journals.org | α-Acylamino amides, peptide-like structures. beilstein-journals.org |

| Passerini Multicomponent Reaction | Three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov | α-Acyloxy carboxamides. nih.gov |

| Cascade Reactions | Sequential intra- and intermolecular reactions to build molecular complexity. rsc.org | Polycyclic indole alkaloids. researchgate.net |

Chemo- and Stereoselective Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. mdpi.com These reactions are valued for their high atom economy and ability to rapidly generate molecular complexity from simple starting materials. nih.gov A key challenge and goal in MCRs is achieving high chemo- and stereoselectivity, ensuring that the reaction proceeds at the intended functional groups and produces the desired stereoisomer.

While the functional groups present in this compound—the indole nucleus, the protected amine, and the nitrile group—make it a theoretically suitable substrate for designing novel multicomponent reactions, a review of current scientific literature does not provide specific, detailed examples of its application in such chemo- and stereoselective syntheses. The development of MCRs involving indole derivatives is an active area of research, often aimed at producing biologically active heterocyclic compounds. mdpi.com

Complex Molecule Assembly via Cascade Processes

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed sequentially in a single synthetic operation without isolating intermediates. rsc.org This methodology is highly effective for the rapid construction of complex molecular architectures, such as polycyclic indole alkaloids. rsc.orgnih.gov The indole framework is a common feature in many biologically significant natural products, making cascade reactions a powerful tool for their synthesis. rsc.org

The structure of this compound, containing a reactive indole ring system, suggests its potential as a precursor in cascade sequences designed to build intricate molecular frameworks. Such processes could theoretically be initiated at the indole ring or involve the nitrile group to assemble polycyclic systems efficiently. However, specific research detailing the use of this compound in cascade reactions for complex molecule assembly is not extensively documented in peer-reviewed literature.

Contributions to Materials Science Research (as a building block)

In materials science, chiral building blocks are utilized to create advanced materials with unique properties, such as specialized polymers and self-assembling systems. chemimpex.com The incorporation of chiral units can influence the macroscopic properties of a material, leading to applications in areas like enantioselective separation, catalysis, and optical devices. Self-assembly is a process where molecules spontaneously organize into ordered structures, and molecules containing groups like Boc-protected amino acids have been shown to form structures such as nanotubes, microtapes, and microspheres. rsc.org

Amino acid derivatives are valuable in the development of novel materials, including polymers for drug delivery systems. chemimpex.com While the Boc-protected indole structure of this compound presents possibilities for its use in creating functional materials, particularly through self-assembly mechanisms driven by hydrogen bonding and π-stacking of the indole rings, specific studies detailing its role as a building block in materials science are not prominent in the existing body of scientific research.

Spectroscopic and Chromatographic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Boc-(S)-2-amino-3-(3-indolyl)propionitrile. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to assign every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this molecule, characteristic signals are expected in distinct regions. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.4 ppm. The protons on the carbon backbone, specifically the alpha-proton (α-H) and the two beta-protons (β-H₂), will appear as multiplets. The chemical shift of the α-H is influenced by the adjacent electron-withdrawing nitrile group. The aromatic protons of the indole (B1671886) ring are observed further downfield, generally between 7.0 and 8.0 ppm, along with the signal from the indole N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals for structural confirmation include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and the carbons of the indole ring (110-140 ppm). A diagnostically crucial signal is that of the nitrile carbon (-C≡N), which is expected to appear in the 115-125 ppm range, clearly distinguishing the compound from its carboxylic acid analogue, N-Boc-L-tryptophan. researchgate.netmdpi.comchemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 (3C) |

| Boc -C(CH₃)₃ | - | ~80 (1C) |

| Boc C=O | - | ~155 (1C) |

| α-CH | Multiplet | ~40-50 |

| β-CH₂ | Multiplet | ~25-35 |

| C≡N | - | ~115-125 |

| Indole C, H | ~7.0-8.0 (m, 5H) | ~110-140 (8C) |

| Indole N-H | Downfield singlet | - |

| Note: Expected values are based on general principles of NMR spectroscopy and data from analogous structures. Actual shifts may vary depending on the solvent and experimental conditions. |

Mass Spectrometry Techniques for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly employed.

The molecular formula for the compound is C₁₆H₁₉N₃O₂. High-resolution mass spectrometry (HRMS) can verify the exact mass of the molecular ion, providing strong evidence for the elemental composition. The calculated monoisotopic mass is 285.1477 Da. In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

A characteristic fragmentation pattern observed in the MS/MS spectrum for Boc-protected compounds is the loss of the Boc group or components thereof, such as the loss of isobutylene (B52900) (56 Da), which aids in structural confirmation.

Table 2: Molecular Weight and Expected Ions in Mass Spectrometry

| Identifier | Formula | Calculated Mass (Da) |

| Molecular Formula | C₁₆H₁₉N₃O₂ | 285.34 (Average) |

| Monoisotopic Mass [M] | C₁₆H₁₉N₃O₂ | 285.1477 |

| Protonated Ion [M+H]⁺ | C₁₆H₂₀N₃O₂⁺ | 286.1550 |

| Sodiated Ion [M+Na]⁺ | C₁₆H₁₉N₃NaO₂⁺ | 308.1370 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is most commonly used for this purpose.

A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov The compound will elute at a characteristic retention time under specific conditions. Purity is assessed by integrating the area of the product peak and comparing it to the total area of all observed peaks in the chromatogram, with detection commonly performed using a UV detector set to a wavelength where the indole ring absorbs, such as 220 nm or 280 nm. nih.gov

Techniques for Chiral Purity Determination (e.g., Chiral HPLC, Optical Rotation)

As this compound is a chiral compound, verifying its enantiomeric purity is critical.

Chiral HPLC: This is the most definitive method for determining enantiomeric excess. The technique employs a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in their separation and elution at different retention times. This allows for the precise quantification of the desired (S)-enantiomer relative to any contaminating (R)-enantiomer.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. The (S)-enantiomer will rotate light in a specific direction and magnitude, reported as the specific rotation [α]. While the specific rotation value for the closely related Nα-(tert-Butoxycarbonyl)-L-tryptophan is known, the value for the propionitrile (B127096) derivative will be different. sigmaaldrich.comsigmaaldrich.com This method confirms the presence of a single enantiomer in excess but is less precise for quantification than chiral HPLC.

Table 3: Methods for Chiral Purity Determination

| Technique | Principle | Information Provided |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers (enantiomeric excess). |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Confirmation of optical activity and identity of the bulk enantiomer. |

Advanced Research Perspectives and Future Directions in Chemical Synthesis

Development of Novel Catalytic Systems for Asymmetric Transformations

The enantioselective synthesis of chiral building blocks like Boc-(S)-2-amino-3-(3-indolyl)propionitrile is paramount for pharmaceutical development. Research is actively pursuing novel catalytic systems that offer high efficiency, selectivity, and sustainability.

One promising area is the use of earth-abundant metal catalysts. For instance, iron-catalyzed C–H amination has been developed for the asymmetric synthesis of N-Boc-protected β³-tryptophan derivatives from 3-indolepropionic acids. nih.govacs.orgresearchgate.net This method achieves high enantiomeric excess (ee) of up to >99% and showcases the potential of sustainable iron catalysis in creating complex chiral structures. nih.govthieme-connect.de While this produces a β-amino acid, the underlying principles of using iron to control stereochemistry in C-N bond formation are highly relevant for the development of catalysts for α-amino nitrile synthesis.

Phase-transfer catalysis (PTC) represents another powerful tool for the asymmetric synthesis of α-amino acid derivatives. organic-chemistry.orgacs.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids or structurally rigid spiro-ammonium salts, facilitate the enantioselective alkylation of glycine (B1666218) imine derivatives. organic-chemistry.orgnih.gov This approach is attractive due to its operational simplicity, cost-effectiveness, and potential for industrial-scale production of unnatural chiral α-amino acids. organic-chemistry.orgorientjchem.org Applying this methodology to generate the indolyl)propionitrile structure from a suitable glycine-derived nitrile precursor is a key area of future development.

Additionally, biocatalysis, using enzymes like tryptophan synthase (TrpB) or engineered aminotransferases, offers a highly selective route. acs.orgacs.org Directed evolution has been used to engineer TrpB to accept non-native indole (B1671886) analogues, enabling the direct, one-pot synthesis of various tryptophan derivatives from serine and indole precursors with pristine stereoselectivity. acs.org

| Catalytic System | Catalyst Type | Key Advantages | Typical Enantiomeric Excess (ee) | Ref. |

| Iron Catalysis | Iron-BIP Complex | Earth-abundant metal, sustainable, high enantioselectivity | Up to >99% | nih.govacs.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Operationally simple, cost-effective, scalable | 94–99% | organic-chemistry.orgnih.gov |

| Biocatalysis | Engineered Tryptophan Synthase (TrpB) | High chemo- and stereoselectivity, one-pot synthesis | >99% | acs.orgacs.org |

| Palladium Catalysis | Chiral Dicationic Palladium Complex | High efficiency in Friedel-Crafts reactions | Up to 99% | nih.gov |

Expanding the Scope of Green Chemistry Methodologies in Synthesis

Green chemistry principles are increasingly integrated into the synthesis of valuable chemical intermediates. For this compound and its derivatives, this involves designing one-pot reactions, using sustainable catalysts, and minimizing waste.

The use of iron catalysts, as mentioned previously, is a prime example of green chemistry, replacing more toxic or precious metals. researchgate.net Similarly, biocatalytic routes are inherently green, as they are performed in aqueous media under mild conditions and avoid the need for protecting groups and harsh reagents. acs.orgacs.org One-pot biocatalytic cascades have been developed to produce D-tryptophan derivatives from indoles, demonstrating the power of enzymatic synthesis to streamline complex transformations. acs.org

Phase-transfer catalysis also aligns with green chemistry principles by often using recyclable catalysts and reducing the need for anhydrous organic solvents. organic-chemistry.orgnih.gov The development of one-pot, multi-step syntheses that avoid the isolation of intermediates is a key goal. For instance, a one-pot asymmetric Strecker synthesis, which generates chiral aminonitriles, has been utilized to create a range of (S)-tryptophan analogues efficiently. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry offers enhanced safety, better process control, and easier scalability. nih.govacs.org

For the synthesis involving this compound, flow chemistry can be particularly advantageous. For example, the thermal deprotection of N-Boc groups can be achieved selectively and efficiently in continuous flow reactors at high temperatures, often without the need for acid catalysts. nih.govresearchgate.net This method allows for precise temperature control, enabling selective deprotection in molecules with multiple protecting groups. acs.org Such a process could be integrated into a multi-step sequence for the derivatization of the nitrile.

Automated platforms combining flow reactors with in-line purification and analysis can enable the rapid synthesis of libraries of tryptophan derivatives for drug discovery. durham.ac.uk By immobilizing reagents and scavengers in packed columns, multi-step processes, such as peptide synthesis using N-Boc protected amino acids, can be streamlined, yielding high-purity products without traditional workup procedures. durham.ac.uk

Exploration of New Chemical Transformations and Reaction Discovery

This compound and its parent amino acid serve as scaffolds for discovering and applying new chemical transformations, particularly through C–H functionalization. Directing group-assisted C–H activation allows for the selective modification of the indole ring, opening new avenues for creating novel molecular architectures.

Recent research has demonstrated the palladium-catalyzed C-H olefination of tryptophan residues within peptides, where the N-Boc group on the indole nitrogen acts as a crucial directing group. ntu.ac.uk This strategy enables the modification of tryptophan at various positions within a peptide sequence. Similarly, rhodium-catalyzed C-H activation has been used for the regioselective synthesis of non-canonical tryptophans bearing substituents at the C4–C7 positions of the indole ring. nih.gov

Another innovative transformation is the direct C7 borylation of N-Boc-L-tryptophan methyl ester. nih.gov This method provides a route to selectively functionalize the C7 position of the indole, a task that has traditionally been very challenging. These late-stage functionalization techniques are powerful tools for rapidly diversifying complex molecules derived from tryptophan. nih.gov

Computational Chemistry and Mechanistic Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), plays a critical role in understanding reaction mechanisms and predicting the outcomes of asymmetric catalytic reactions. researchgate.net For syntheses involving tryptophan derivatives, computational studies provide invaluable insights into transition states and catalyst-substrate interactions.

In the iron-catalyzed C–H amination to form β³-tryptophans, DFT calculations supported a mechanism involving a carboxylate-directed, iron-mediated nitrene insertion. nih.govacs.org These studies help rationalize the high enantioselectivity observed and guide the design of improved catalysts.

Computational models are also used to understand the catalytic cycle of enzymes like tryptophan synthase. researchgate.netnih.gov By modeling substrate binding and the transition states of intermediates, researchers can better comprehend the enzyme's specificity and mechanism. nih.govescholarship.org This knowledge is crucial for enzyme engineering efforts aimed at expanding the substrate scope to produce novel tryptophan analogues. acs.org For asymmetric reactions like the Friedel-Crafts alkylation of indoles, computational studies help elucidate the factors controlling stereoselectivity, accelerating the development of more efficient catalytic systems. nih.gov

Q & A

Q. What are the key considerations for synthesizing Boc-(S)-2-amino-3-(3-indolyl)propionitrile with high enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for biological studies. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amine during synthesis. Key steps include:

- Chiral Resolution : Use of (S)-configured starting materials (e.g., L-tryptophan derivatives) to ensure stereochemical fidelity .

- Protection-Deprotection Cycles : Optimize Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in tetrahydrofuran) to minimize racemization .

- Characterization : Confirm enantiopurity via polarimetry ([α]20/D values) and chiral HPLC (e.g., using a Chiralpak® column) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in a dry, airtight container at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the nitrile group .

- Handling : Use PPE (gloves, safety goggles) to avoid skin/eye contact, as the compound may cause irritation (H315, H319) .

- Decomposition Risks : Avoid exposure to strong acids/bases, which may cleave the Boc group or hydrolyze the nitrile to an amide .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole moiety (δ ~7.1–7.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C16H20N3O2, theoretical MW 293.36 g/mol) .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Boc-protected indole derivatives?

Methodological Answer: Discrepancies in NMR or MS data may arise from:

- Tautomerism : The indole NH group may participate in tautomeric shifts; use DMSO-d6 as a solvent to stabilize the NH proton .

- Impurity Profiling : Compare with synthetic intermediates (e.g., unprotected amines or nitrile hydrolysis products) via LC-MS/MS .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and match experimental data .

Q. What strategies optimize the compound’s stability in biological assays (e.g., cell culture media)?

Methodological Answer:

- pH Control : Maintain media pH 7.0–7.4 to prevent Boc group cleavage or nitrile hydrolysis .

- Serum Stability Testing : Incubate the compound with fetal bovine serum (FBS) and monitor degradation via LC-MS over 24 hours .

- Cryopreservation : Prepare stock solutions in DMSO and store at −80°C to minimize decomposition .

Q. How can researchers assess the compound’s interaction with amino acid transporters in vitro?

Methodological Answer:

- Competitive Uptake Assays : Use radiolabeled L-tryptophan (3H or 14C) in transporter-overexpressing cell lines (e.g., HEK293) to measure inhibition kinetics .

- IC50 Determination : Fit dose-response data to a sigmoidal model (e.g., GraphPad Prism) to calculate inhibition constants .

- Molecular Docking : Model the compound’s binding to transporters (e.g., LAT1) using AutoDock Vina and validate with mutagenesis studies .

Q. What are the implications of the nitrile group’s metabolic fate in in vivo studies?

Methodological Answer:

- Cyanide Release Risk : Monitor cyanide levels (e.g., using a cyanide detection kit) in plasma/tissues during preclinical trials, as nitriles can hydrolyze to toxic HCN .

- Metabolite Profiling : Identify metabolites via UPLC-QTOF-MS in liver microsomes or rodent plasma .

- Toxicity Thresholds : Compare exposure levels to AEGL-3 values (75 ppm for 8 hours) for propionitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.